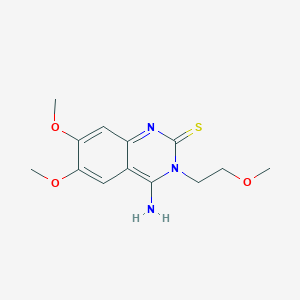

4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione

Vue d'ensemble

Description

4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione is an organic compound with the molecular formula C13H17N3O3S and a molecular weight of 295.36.

Méthodes De Préparation

The synthesis of 4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione involves multiple steps. One common synthetic route includes the reaction of 6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione with an appropriate amine under specific reaction conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Analyse Des Réactions Chimiques

4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Pharmacological Applications

-

Anticancer Activity

- Quinazoline derivatives, including 4-amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione, have been investigated for their anticancer properties. Research indicates that modifications in the quinazoline structure can enhance their efficacy against different cancer types. For instance, studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

-

Anti-inflammatory Effects

- Compounds with a quinazoline structure have been reported to possess anti-inflammatory properties. In vivo studies have demonstrated that related quinazoline derivatives can reduce inflammation markers and alleviate symptoms in models of rheumatoid arthritis and inflammatory bowel diseases . The specific compound under discussion may share similar pathways due to structural similarities.

-

Acetylcholinesterase Inhibition

- The compound's potential as an acetylcholinesterase inhibitor is noteworthy, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Inhibition of this enzyme can lead to increased levels of acetylcholine, which is crucial for cognitive functions. Preliminary studies suggest that derivatives of quinazoline may exhibit promising inhibitory activity against acetylcholinesterase, thus providing a basis for further exploration in Alzheimer's therapeutics .

Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione can be compared with other similar compounds, such as:

4-Amino-2-chloro-6,7-dimethoxyquinazoline: This compound has similar structural features but differs in its chemical reactivity and applications.

2,4-Diamino-6,7-dimethoxyquinazoline: Another related compound with distinct biological activities and uses.

Activité Biologique

4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. With the molecular formula C13H17N3O3S and a molecular weight of 295.36, this compound has been the subject of various studies aimed at exploring its therapeutic applications, particularly in the fields of oncology and infectious diseases.

This compound is synthesized through multiple chemical reactions, typically involving the reaction of 6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione with an appropriate amine under controlled conditions. The synthesis can be optimized for large-scale production to ensure high yield and purity.

Biological Activity

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit tumor necrosis factor-alpha (TNF-α) production and exhibit antiproliferative effects in vitro. Specifically, quinazoline derivatives have been observed to affect the viability of cancer cells such as MDA-MB-231 through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MDA-MB-231 | 10 | Induction of apoptosis | |

| HL-60 | 15 | Inhibition of TNF-α secretion | |

| A549 (Lung Cancer) | 12 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

In addition to anticancer properties, quinazoline derivatives have demonstrated antimicrobial effects. The presence of specific functional groups enhances their ability to inhibit bacterial growth. For example, modifications at position 3 and methyl or thiol groups at position 2 have been linked to increased antimicrobial activity against various pathogens .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may act as an inhibitor of specific enzymes or receptors involved in cancer progression or microbial resistance. For instance, some quinazoline derivatives inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of quinazoline derivatives. Modifications at various positions on the quinazoline ring can significantly alter biological activity. For example, substituents that enhance electron density or steric hindrance can lead to improved binding affinity for biological targets .

Table 2: Structure-Activity Relationship Insights

| Position on Quinazoline Ring | Modification Type | Effect on Activity |

|---|---|---|

| Position 2 | Methyl/Thiol Group | Increased antimicrobial activity |

| Position 3 | Aromatic Substitution | Enhanced anticancer potency |

| Position 6 & 7 | Methoxy Groups | Improved solubility and bioavailability |

Case Studies

Several case studies have highlighted the effectiveness of quinazoline derivatives in clinical settings:

- Case Study on Anticancer Efficacy : A study involving a series of synthesized quinazoline derivatives showed promising results against breast cancer cell lines with significant inhibition rates compared to standard chemotherapy agents .

- Antimicrobial Efficacy Evaluation : Another research project tested various substituted quinazolines against resistant bacterial strains, demonstrating notable antibacterial activity that suggests potential for therapeutic applications in treating infections caused by resistant pathogens .

Propriétés

IUPAC Name |

4-amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c1-17-5-4-16-12(14)8-6-10(18-2)11(19-3)7-9(8)15-13(16)20/h6-7H,4-5,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXNLFPPYIWUPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=C2C=C(C(=CC2=NC1=S)OC)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301141707 | |

| Record name | 3,4-Dihydro-4-imino-6,7-dimethoxy-3-(2-methoxyethyl)-2(1H)-quinazolinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301141707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439096-30-7 | |

| Record name | 3,4-Dihydro-4-imino-6,7-dimethoxy-3-(2-methoxyethyl)-2(1H)-quinazolinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301141707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.